molecular formula C10H9F2N5O B11438307 5-amino-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11438307
M. Wt: 253.21 g/mol
InChI Key: GTTYQMWJBMDAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 5-amino-1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate linear compounds. For instance, the condensation of aromatic aldehydes, malonitrile, and phenylhydrazine in water and ethanol at room temperature can lead to the formation of triazole derivatives . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Amino-1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to form stable complexes with these enzymes leads to the inhibition of their activity, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

5-Amino-1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 5-amino-1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile compound in various fields of research and application.

Properties

Molecular Formula

C10H9F2N5O

Molecular Weight

253.21 g/mol

IUPAC Name

5-amino-1-[(3,5-difluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C10H9F2N5O/c11-6-1-5(2-7(12)3-6)4-17-9(13)8(10(14)18)15-16-17/h1-3H,4,13H2,(H2,14,18)

InChI Key

GTTYQMWJBMDAAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C(=C(N=N2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.